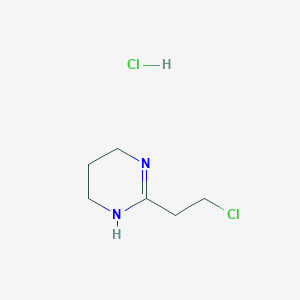

2-(2-氯乙基)-1,4,5,6-四氢嘧啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride (CPTH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. CPTH is a small molecule inhibitor of histone acetyltransferase (HAT) activity, which plays a critical role in the regulation of gene expression.

科学研究应用

合成方法和化学性质

对 2-(2-氯乙基)-1,4,5,6-四氢嘧啶盐酸盐的研究很大一部分围绕其在复杂嘧啶衍生物合成中的作用。Guirado 等人(2016 年)开发了一种嘧啶化学中的新合成方法,可以有效地生产二芳基嘧啶,这在各种化学和制药应用中至关重要 (Guirado 等人,2016)。同样,Cho 等人(1986 年)对二氢嘧啶互变异构体进行了 X 射线晶体学分析,有助于了解这些化合物的结构方面 (Cho 等人,1986)。

生物学和药理潜力

除了合成方法之外,研究还探索了源自 2-(2-氯乙基)-1,4,5,6-四氢嘧啶盐酸盐的化合物的潜在生物学和药理应用。Shastri 和 Post(2019 年)合成了一系列四氢嘧啶衍生物,显示出显着的抗菌活性,表明在开发新的抗菌剂中具有潜在应用 (Shastri 和 Post,2019)。这强调了该化合物在创造可以对抗耐药菌株的新药中的作用。

晶体学和分子相互作用研究

该化合物的用途扩展到晶体学和分子相互作用研究,这对于药物设计和开发至关重要。Rajam 等人(2018 年)设计了涉及嘧啶衍生物的共晶,以了解氢键和其他非共价相互作用,从而深入了解药物作用和开发的分子基础 (Rajam 等人,2018)。

作用机制

Target of Action

The primary target of 2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride, also known as mechlorethamine, is DNA . It binds to the N7 nitrogen on the DNA base guanine . This interaction with DNA is crucial for its role as an anticancer chemotherapeutic drug .

Mode of Action

Mechlorethamine works by binding to DNA, crosslinking two strands, and preventing cell duplication . It is the prototype of alkylating agents, a group of anticancer chemotherapeutic drugs . Alkylating agents work by three different mechanisms: attachment of alkyl groups to DNA bases, DNA damage via the formation of cross-links, and the induction of mispairing of the nucleotides leading to mutations .

Biochemical Pathways

Mechlorethamine affects the DNA replication pathway. By binding to DNA and crosslinking two strands, it prevents the DNA from being separated for synthesis or transcription . This disruption of DNA replication can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Mechlorethamine has a biological half-life of less than 1 minute . It is excreted through the kidneys, with 50% of the drug being eliminated this way . These properties impact the bioavailability of the drug and its distribution within the body .

Result of Action

The molecular and cellular effects of mechlorethamine’s action include the prevention of cell duplication, leading to cell death . This is particularly effective against rapidly dividing cells, such as those found in cancers .

属性

IUPAC Name |

2-(2-chloroethyl)-1,4,5,6-tetrahydropyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2.ClH/c7-3-2-6-8-4-1-5-9-6;/h1-5H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIMUDHCBYRBKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)CCCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2935536.png)

![(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2935540.png)

![Tert-butyl 2-(2-chloropyrimidin-4-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2935541.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2935545.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2935548.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2935550.png)

![(4-Ethylphenyl)-[9-(4-fluorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone](/img/structure/B2935553.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2935558.png)